d-Alanyl-l-histidine

Enzymatic stability Carnosinase resistance Pharmacokinetics

Choose d-Alanyl-l-histidine for assays requiring absolute stability against serum carnosinase (CN1). Unlike L-carnosine (t½: 1.2 min in human plasma), this D-configuration-containing dipeptide remains intact as a negative control. Essential for developing orally bioavailable, enzymatically stable carnosine analogs targeting carbonyl stress. Verify stereochemistry prior to purchase—generic substitutions fail due to PEPT1 transporter enantioselectivity.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
Cat. No. B12844499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Alanyl-l-histidine
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
InChIInChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1
InChIKeyXZWXFWBHYRFLEF-VDTYLAMSSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Alanyl-l-histidine: A Synthetic Mixed-Chirality Imidazole Dipeptide for Comparative Enzymatic Stability and Bioavailability Research


d-Alanyl-l-histidine (CAS: Not assigned; distinguished from carnosine CAS: 305-84-0) is a synthetic dipeptide composed of D-alanine and L-histidine residues linked by a standard peptide bond. Unlike the naturally occurring β-alanyl-L-histidine (carnosine), this α-peptide features mixed chirality (D-α-alanine coupled to L-histidine) and belongs to the broader class of histidine-containing imidazole dipeptides that exhibit metal-chelating, pH-buffering, and carbonyl-scavenging properties [1]. The compound serves primarily as a research tool for stereochemical comparison studies and as a key intermediate in the design of enzymatically stable carnosine analogs, particularly β-alanyl-D-histidine (D-carnosine), which demonstrates complete resistance to serum carnosinase-mediated hydrolysis [2].

Why d-Alanyl-l-histidine and Its D-Configured Derivatives Cannot Be Substituted with L-Carnosine in Stability-Critical and Stereoselective Assays


Generic substitution among imidazole dipeptides fails because stereochemical configuration dictates enzymatic vulnerability, transporter recognition, and pharmacokinetic fate. Natural L-carnosine (β-alanyl-L-histidine) is rapidly degraded in human plasma by serum carnosinase (CN1) with a half-life of only 1.20 ± 0.36 minutes, rendering it pharmacologically impractical for systemic applications [1]. In contrast, D-configured analogs including β-alanyl-D-histidine (D-carnosine) and the related α-analog d-alanyl-l-histidine are not substrates for mammalian carnosinases, conferring complete enzymatic stability [2]. Furthermore, the intestinal oligopeptide transporter PEPT1 exhibits marked stereoselectivity, preferentially transporting L-enantiomer-containing dipeptides over those bearing D-amino acid residues [3]. These fundamental differences in metabolic stability and carrier-mediated uptake mean that procurement decisions must be guided by the specific stereochemical requirements of the intended experimental or formulation context.

Quantitative Differentiation Evidence for d-Alanyl-l-histidine and Its D-Configured Derivatives Versus L-Carnosine and Related Imidazole Dipeptides


Complete Resistance of β-Alanyl-D-histidine (D-Carnosine) to Serum Carnosinase Hydrolysis Versus Rapid Degradation of L-Carnosine

β-Alanyl-D-histidine (D-carnosine, the D-enantiomer of carnosine) exhibits complete resistance to hydrolysis by human serum carnosinase (CN1), whereas natural L-carnosine is rapidly degraded [1]. The D-isomer was identified as a 'promising derivative since resistant to carnosinase hydrolysis and possessing the same quenching activity of CAR' [2]. D-carnosine 'maintains the same quenching activity of L-carnosine' while being 'stable against carnosinase' [1]. This complete enzymatic stability contrasts sharply with the extremely short plasma half-life of L-carnosine in humans, quantified at 1.20 ± 0.36 minutes [3].

Enzymatic stability Carnosinase resistance Pharmacokinetics D-amino acid peptides

Enantioselective Pharmacokinetics: D-Carnosine Exhibits 2.36× Longer Plasma Half-Life and 1.19× Higher AUC Than L-Carnosine After Oral Administration in Rats

A stereoselective pharmacokinetic study in rats following oral administration of a single 75 mg/kg dose of each carnosine enantiomer revealed significant enantioselective differences [1]. D-carnosine demonstrated a substantially longer elimination half-life (t1/2 = 3.37 h) compared to L-carnosine (t1/2 = 1.43 h), representing a 2.36-fold extension in systemic exposure duration [1]. Notably, D-carnosine also exhibited higher total systemic exposure with an AUC(0-∞) of 6,321 ng·h/mL versus 5,306 ng·h/mL for L-carnosine, a 1.19-fold increase [1]. However, D-carnosine showed lower peak plasma concentration (Cmax = 1,914 ng/mL) compared to L-carnosine (Cmax = 5,344 ng/mL), indicating slower absorption but more sustained plasma levels [1].

Enantioselective pharmacokinetics Oral bioavailability Chiral separation AUC comparison

2.6-Fold Oral Bioavailability Enhancement of D-Carnosine via Octyl Ester Prodrug Strategy

A prodrug approach targeting improved oral bioavailability of β-alanyl-D-histidine (D-carnosine) was systematically evaluated [1]. Pharmacokinetic studies in rats demonstrated that the oral bioavailability of D-carnosine is increased 2.6-fold when administered as an octyl ester prodrug relative to unmodified D-carnosine [1]. The octyl ester derivative (CS84) showed superior metabolic profile and was 'totally converted in vivo into D-carnosine' with no detectable parent prodrug remaining in plasma samples, confirming complete bioactivation [2]. This represents a quantifiable procurement advantage: researchers can source either the base D-carnosine compound or its octyl ester prodrug form depending on whether maximal oral bioavailability or direct parenteral administration is required.

Prodrug design Oral bioavailability Lipophilic derivatives Drug delivery

PEPT1 Transporter Stereoselectivity: Dipeptides Containing D-Amino Acids Exhibit Reduced Affinity Relative to L-Enantiomer-Containing Counterparts

The intestinal H+/peptide symporter PEPT1, the primary route for dipeptide absorption, exhibits significant stereoselectivity [1]. Studies on PEPT1 substrate recognition demonstrate that this transporter 'encompass[es] high affinity for L-enantiomers of amino acid residues relative to peptides with one or more D-enantiomers' [1]. Affinity constants for PEPT1 substrates and inhibitors have been classified into three tiers: high affinity (<0.5 mM), medium affinity (0.5-5.0 mM), and low affinity (>5 mM) [2]. D-amino acid-containing dipeptides, including d-alanyl-l-histidine, would be predicted to fall into lower affinity categories compared to their L,L-counterparts, directly impacting their absorptive flux across intestinal epithelium [1].

Peptide transport PEPT1 Stereoselectivity Intestinal absorption

D-Carnosine Exhibits Comparable In Vivo Neuroprotective Efficacy to L-Carnosine in Mouse Ischemic Stroke Model with Equivalent Pharmacokinetics in Rodents

A direct comparative study evaluated the pharmacokinetics and cerebroprotective efficacy of D-carnosine versus L-carnosine in a mouse model of transient focal cerebral ischemia [1]. Following intravenous injection, D-carnosine and L-carnosine exhibited similar pharmacokinetic profiles in both serum and brain tissue in mice [1]. Both enantiomers demonstrated comparable efficacy against focal cerebral ischemia and showed equivalent protection against excitotoxicity and free radical accumulation in primary neuronal cultures [1]. However, the authors note that 'humans have far higher levels of carnosinases' than rodents, leading to the hypothesis that 'd-carnosine may have more favorable pharmacokinetics in future human studies' due to its resistance to carnosinase degradation [1].

Ischemic stroke Neuroprotection Cerebroprotection D-carnosine L-carnosine

High-Value Research and Industrial Application Scenarios for d-Alanyl-l-histidine and Related D-Configured Imidazole Dipeptides


Enzymatic Stability Comparator in Carnosinase Activity Assays and D-Amino Acid Peptide Stability Studies

d-Alanyl-l-histidine and β-alanyl-D-histidine (D-carnosine) serve as essential negative controls or stable comparators in assays measuring serum carnosinase (CN1) activity. While L-carnosine is degraded with a half-life of 1.20 minutes in human plasma, D-configured dipeptides remain intact, enabling precise quantification of enzyme-specific degradation rates [1]. This application is critical for laboratories developing carnosine-based therapeutics, evaluating CN1 inhibitors, or studying species-specific differences in carnosinase expression where human plasma degrades L-carnosine ~30-fold faster than some animal models [1].

Prodrug Design Platform for Orally Bioavailable Carbonyl-Sequestering Agents Targeting Metabolic and Degenerative Disorders

β-Alanyl-D-histidine (D-carnosine) functions as the core pharmacophore in prodrug development programs aimed at creating orally bioavailable reactive carbonyl species (RCS) sequestering agents. The octyl ester prodrug (CS84) demonstrated 2.6-fold enhanced oral bioavailability relative to unmodified D-carnosine and is completely converted to active D-carnosine in vivo [2]. This platform is applicable to the development of therapeutics for conditions driven by carbonyl stress, including diabetic complications, atherosclerosis, and neurodegenerative disorders, where sustained systemic exposure to a carnosinase-resistant RCS scavenger is therapeutically desirable [2].

Chiral Pharmacokinetic Reference Standard for Stereoselective Peptide Absorption and Disposition Studies

d-Alanyl-l-histidine and its D-carnosine analog are valuable reference compounds for investigating stereoselective peptide pharmacokinetics. The documented enantioselective differences between D- and L-carnosine—specifically the 2.36-fold longer half-life and 1.19-fold higher AUC for the D-enantiomer following oral administration in rats [3]—establish a benchmark for evaluating how stereochemical configuration modulates peptide absorption, distribution, and elimination. These compounds are particularly useful for calibrating in vitro-in vivo extrapolation (IVIVE) models of peptide transport and for training computational models predicting oral bioavailability of peptidomimetic drugs [4].

Translational Stroke Research Requiring Human-Relevant Carnosinase-Resistant Neuroprotective Agents

D-Carnosine is the preferred imidazole dipeptide for ischemic stroke research with translational intent toward human therapeutics. While D-carnosine and L-carnosine exhibit equivalent neuroprotective efficacy and similar pharmacokinetics in rodent stroke models, the critical differentiation emerges in human translation: humans possess substantially higher serum carnosinase activity than rodents, and L-carnosine's 1.2-minute human plasma half-life renders it impractical for clinical development [1]. D-Carnosine's complete resistance to human carnosinase positions it as the scientifically rational choice for stroke research programs anticipating eventual clinical evaluation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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